molecular formula C9H10F3NO B11798932 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine CAS No. 1420791-33-8

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine

Cat. No.: B11798932
CAS No.: 1420791-33-8
M. Wt: 205.18 g/mol
InChI Key: WTRHZUQGCLVJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine is a compound that features a trifluoromethyl group attached to a tetrahydrobenzofuran ring. This compound is of interest due to its unique structural properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for enhancing the stability, lipophilicity, and bioactivity of organic molecules, making this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a benzofuran derivative, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions typically include the use of a base, such as tetrabutylammonium fluoride, and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for large-scale production to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various alkyl or aryl groups to the amine.

Scientific Research Applications

6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 2,4-Dichloro-6-(6-trifluoromethyl-pyridin-2-yl)
  • 3,5-Triazine derivatives

Uniqueness

Compared to similar compounds, 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine stands out due to its unique tetrahydrobenzofuran ring structure, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

1420791-33-8

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7H,3-4,13H2

InChI Key

WTRHZUQGCLVJNE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C(C1N)C=CO2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.